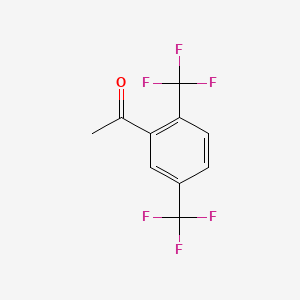

2',5'-Bis(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2,5-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIHDCGAPRWDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395924 | |

| Record name | 2',5'-bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545410-47-7 | |

| Record name | 2',5'-bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 545410-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications

A Note on Isomer Specificity: This guide focuses on 3',5'-Bis(trifluoromethyl)acetophenone (CAS RN: 30071-93-3) . While the initial request specified the 2',5'-isomer, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available data for that specific compound. In contrast, the 3',5'-isomer is a well-documented and widely utilized chemical intermediate. It is presented here as a thorough and practical resource for researchers, assuming a potential interest in this closely related and commercially available analogue.

Introduction and Core Concepts

3',5'-Bis(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of two trifluoromethyl (-CF3) groups on the phenyl ring profoundly influences its chemical and physical properties. These strong electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increase the compound's lipophilicity, and often improve the metabolic stability of derivative molecules, making it a valuable building block in drug design.[2][3]

This guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and key applications of 3',5'-Bis(trifluoromethyl)acetophenone, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of 3',5'-Bis(trifluoromethyl)acetophenone dictates its physical and chemical behavior. It exists as a colorless to light yellow liquid under standard conditions and is characterized by its high density and specific refractive index.[4][5][6]

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 30071-93-3 | [4][5][7][8] |

| Molecular Formula | C10H6F6O | [4][5][7][8] |

| Molecular Weight | 256.14 g/mol | [4][7] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Density | 1.422 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 95-98 °C at 15 mmHg | [4][5][6] |

| Refractive Index | n20/D 1.4221 - 1.4260 | [4][5][6][8] |

| Flash Point | 180 °F (82 °C) - closed cup | [5] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | Sealed in dry, Room Temperature | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 3',5'-Bis(trifluoromethyl)acetophenone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as multiplets in the downfield region, while the acetyl methyl group presents as a sharp singlet further upfield.

-

¹³C NMR : The carbon NMR spectrum provides evidence for all carbon environments within the molecule, including the carbonyl carbon, the aromatic carbons (with characteristic splitting due to fluorine coupling), and the methyl carbon.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum prominently features a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700 cm⁻¹. Additional bands corresponding to C-F and aromatic C-H and C=C vibrations are also present.[7]

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[7]

Synthesis and Mechanistic Considerations

The synthesis of 3',5'-Bis(trifluoromethyl)acetophenone is a critical aspect of its utility. One common and effective laboratory-scale method involves the Grignard reaction, a cornerstone of carbon-carbon bond formation.

Grignard-based Synthesis Workflow

This process leverages the reaction of a Grignard reagent, formed from 3,5-bis(trifluoromethyl)bromobenzene, with an acetylating agent like acetic anhydride. The choice of a Grignard-based route is predicated on its high efficiency and the commercial availability of the starting materials.

Caption: Grignard-based synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.

Objective: To synthesize 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a Grignard reaction.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

-

Aqueous solution of sodium hydroxide

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous THF.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium slurry. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture can be heated to reflux until the magnesium is consumed and less than 1 mol% of the starting bromide remains.

-

-

Acetylation:

-

Cool the freshly prepared Grignard reagent.

-

In a separate flask, prepare an excess of acetic anhydride.

-

Slowly add the Grignard reagent to the acetic anhydride solution. This reaction is also exothermic and should be carefully controlled.

-

-

Workup and Purification:

-

Once the reaction is complete, excess acetic anhydride can be neutralized by the careful addition of an aqueous sodium hydroxide solution.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the final 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

-

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (NMR, IR) with literature values and by assessing its physical properties (boiling point, refractive index).

Applications in Research and Development

The unique electronic and steric properties of 3',5'-Bis(trifluoromethyl)acetophenone make it a versatile intermediate in several areas of chemical research.

Caption: Key application areas of 3',5'-Bis(trifluoromethyl)acetophenone.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of the chiral alcohol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, via asymmetric reduction of the ketone is a key step. Furthermore, it is a reactant in the preparation of pyrazole carboxamide derivatives that have shown potential antibacterial and antifungal activities.[5]

Agrochemicals and Materials Science

The trifluoromethyl groups can enhance the efficacy and selectivity of agrochemicals.[1] In materials science, polymers and coatings derived from this molecule can exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.[1]

Safety and Handling

3',5'-Bis(trifluoromethyl)acetophenone is classified as an irritant and requires careful handling to minimize exposure.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[7]

-

Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | C10H6F6O | CID 121616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A10341.14 [thermofisher.com]

- 7. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 8. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

A Technical Guide to the Molecular Structure and Properties of Bis(trifluoromethyl)acetophenone Isomers, with a Focus on the 3',5'-Substituted Analogue

An In-Depth Technical Guide to the Molecular Structure of 2',5'-Bis(trifluoromethyl)acetophenone

Abstract: Trifluoromethylated acetophenones are cornerstone building blocks in modern medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This guide provides an in-depth analysis of the molecular structure, properties, synthesis, and applications of these critical compounds. While the initial topic of interest was this compound, a comprehensive review of scientific literature and commercial databases reveals a significant disparity in available data, with the 3',5'-bis(trifluoromethyl)acetophenone isomer being extensively characterized and widely utilized. Therefore, this whitepaper will focus primarily on this well-documented analogue (CAS No. 30071-93-3) as a representative and industrially significant example, providing researchers, scientists, and drug development professionals with a robust technical resource. We will explore its structural features, the influence of the dual -CF3 groups on its electronic properties and reactivity, established synthetic protocols, and its role as a key intermediate in pharmaceutical development.

The Strategic Importance of Trifluoromethylated Synthons

In the landscape of drug discovery, the incorporation of fluorine atoms or fluorine-containing moieties is a premier strategy for optimizing the pharmacological profile of a lead compound. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for molecular design due to its distinct electronic and steric properties.[1]

Key Influences of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group can significantly increase a drug's half-life and bioavailability.[2][3]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular or central nervous system receptors.[1][3]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of an aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to more potent and selective interactions with biological targets.[3][4]

-

Molecular Conformation: The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation, improving its efficacy.[1]

The acetophenone scaffold provides a versatile and reactive chemical handle for building more complex molecular architectures, making trifluoromethylated acetophenones highly valuable intermediates in pharmaceutical and agrochemical synthesis.[5]

The Isomeric Landscape: A Focus on 3',5'-Bis(trifluoromethyl)acetophenone

While various isomers of bis(trifluoromethyl)acetophenone exist, the scientific and commercial landscape is dominated by the 3',5'-substituted isomer. A thorough search for data on this compound yields minimal specific information regarding its synthesis, characterization, or application. In contrast, 3',5'-bis(trifluoromethyl)acetophenone is readily available, and its properties and synthetic utility are well-documented in patents and chemical literature.[6][7][8] This disparity is likely due to the more straightforward and higher-yielding synthetic routes available for the 3',5'-isomer, which is often derived from 3,5-bis(trifluoromethyl)benzene precursors.[9]

Given this, the remainder of this guide will concentrate on the rich dataset available for the 3',5'-isomer as a model for understanding this class of compounds.

Molecular Structure and Physicochemical Properties of 3',5'-Bis(trifluoromethyl)acetophenone

The molecular structure of 3',5'-bis(trifluoromethyl)acetophenone is defined by an acetophenone core with two -CF3 groups positioned meta to the acetyl group. This specific arrangement dictates its chemical behavior and physical properties.

Caption: 2D structure of 3',5'-Bis(trifluoromethyl)acetophenone.

The two meta-positioned -CF3 groups act as strong, synergistic electron-withdrawing groups. This effect significantly deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Chemical Identifiers for 3',5'-Bis(trifluoromethyl)acetophenone

| Identifier | Value | Reference |

| CAS Number | 30071-93-3 | [6][10] |

| Molecular Formula | C₁₀H₆F₆O | [6][10] |

| Molecular Weight | 256.14 g/mol | [6][10] |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one | [10][11] |

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N | [7][10] |

| SMILES | CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F | [8] |

Table 2: Physicochemical Properties of 3',5'-Bis(trifluoromethyl)acetophenone

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [7][12] |

| Boiling Point | 95-98 °C (at 15 mmHg) | [6][7] |

| Density | 1.422 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.4221 | [6][8] |

| Flash Point | 82 °C (180 °F) - closed cup | [8][13] |

| Storage | Sealed in dry, room temperature conditions | [6][13] |

Synthesis and Reactivity

The synthesis of 3',5'-bis(trifluoromethyl)acetophenone is often achieved through the oxidation of the corresponding secondary alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is a key chiral intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist Aprepitant.[]

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Synthesis via Oxidation

This is a representative protocol based on common organic chemistry transformations. Specific reagents and conditions may vary.

-

Dissolution: Dissolve 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in an appropriate anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) to the solution at a controlled temperature (often 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a mild acid solution).[15]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like hexane or petroleum ether.[15]

-

Washing & Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3',5'-bis(trifluoromethyl)acetophenone.[12]

Reactivity and Stability: The compound is stable under standard storage conditions but is incompatible with strong oxidizing agents and strong bases.[13][16] Hazardous decomposition can occur under fire conditions, producing carbon oxides and hydrogen fluoride.[13][16]

Spectroscopic and Analytical Characterization

Elucidation of the molecular structure relies on a combination of standard spectroscopic techniques. While raw spectra are proprietary to specific suppliers, the expected characteristics can be reliably predicted.[10][17]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. The three protons of the acetyl methyl group (-COCH₃) should appear as a sharp singlet. The aromatic protons will appear as two distinct signals: a singlet for the proton at the 4'-position (between the two -CF3 groups) and a two-proton singlet (or a very narrowly split doublet) for the protons at the 2' and 6' positions.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected, as all six fluorine atoms in the two -CF3 groups are chemically equivalent.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 256.14 would be expected, along with characteristic fragmentation patterns, such as the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺).[10]

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3',5'-bis(trifluoromethyl)acetophenone.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F) according to standard instrument parameters.

Applications in Research and Drug Development

3',5'-Bis(trifluoromethyl)acetophenone is not merely a laboratory curiosity; it is a high-value intermediate in the synthesis of complex, biologically active molecules.

-

Pharmaceutical Intermediates: Its most notable application is as a precursor in the synthesis of Aprepitant and other NK1 receptor antagonists, which are used to prevent chemotherapy-induced nausea and vomiting.[]

-

Bioactive Heterocycles: It serves as a reactant for preparing novel pyrazole carboxamide derivatives, which have shown promising antibacterial and antifungal activities.[7][12][]

-

Research Building Block: The dual electron-withdrawing nature of the -CF3 groups makes it a useful tool for studying reaction mechanisms and for creating libraries of compounds in drug discovery campaigns.[12]

Caption: Role as a versatile building block in pharmaceutical synthesis.

Conclusion

3',5'-Bis(trifluoromethyl)acetophenone stands as a powerful and versatile building block for advanced chemical synthesis. Its molecular structure, dominated by the strong electron-withdrawing effects of two meta-positioned trifluoromethyl groups, imparts unique reactivity and desirable physicochemical properties. This makes it an indispensable intermediate in the development of modern pharmaceuticals, particularly in the synthesis of NK1 receptor antagonists. The well-established protocols for its synthesis and detailed understanding of its properties ensure its continued importance for researchers and professionals in the fields of medicinal chemistry and drug development. While data on other isomers like this compound remains scarce, the comprehensive characterization of the 3',5'-analogue provides a robust foundation for designing and executing complex synthetic strategies.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]

- 8. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3',5'-Bis(trifluoromethyl)acetophenone [webbook.nist.gov]

- 11. A10341.14 [thermofisher.com]

- 12. Page loading... [guidechem.com]

- 13. 3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]

- 15. 3',5'-Bis(trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 16. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]

- 17. 3',5'-Bis(trifluoromethyl)acetophenone(30071-93-3) 1H NMR spectrum [chemicalbook.com]

A Guide to the Spectroscopic Characterization of Bis(trifluoromethyl)acetophenones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize complex organic molecules, with a specific focus on trifluoromethylated acetophenone derivatives. Due to the limited availability of published spectroscopic data for 2',5'-Bis(trifluoromethyl)acetophenone, this document will utilize the well-characterized isomer, 3',5'-Bis(trifluoromethyl)acetophenone, as a primary exemplar. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of related fluorinated aromatic ketones, which are of significant interest in medicinal chemistry and materials science. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design, data acquisition, and spectral interpretation.

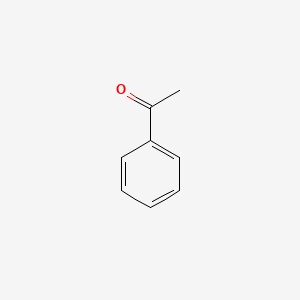

Introduction: The Significance of Fluorinated Acetophenones

Acetophenone and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and fragrance industries. The introduction of trifluoromethyl (-CF₃) groups into the aromatic ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes bis(trifluoromethyl)acetophenones, such as the 2',5'- and 3',5'- isomers, valuable synthons in drug discovery and development.

Accurate and unambiguous structural characterization is paramount in the synthesis and application of these compounds. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structure of these molecules. This guide offers a detailed exploration of the key spectroscopic methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For substituted acetophenones, ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reliable NMR dataset begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte, for instance, 3',5'-Bis(trifluoromethyl)acetophenone.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

-

The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Diagram of the NMR Experimental Workflow:

An In-depth Technical Guide to the ¹H NMR Spectrum of 3',5'-Bis(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3',5'-Bis(trifluoromethyl)acetophenone (CAS No. 30071-93-3). As a critical building block in pharmaceutical and agrochemical synthesis, precise structural verification is paramount.[1][2] This document details the theoretical underpinnings of the compound's spectral features, including the profound influence of the acetyl and trifluoromethyl substituents on the aromatic proton environment. A validated, step-by-step experimental protocol for acquiring high-resolution spectra is presented, followed by a thorough interpretation of the chemical shifts, integration, and coupling patterns. This guide is intended for researchers, chemists, and quality control professionals who require a definitive understanding of this compound's NMR signature for structural confirmation and purity assessment.

Introduction

Overview of 3',5'-Bis(trifluoromethyl)acetophenone

3',5'-Bis(trifluoromethyl)acetophenone is an organic compound featuring an acetophenone core substituted with two trifluoromethyl (-CF₃) groups at the meta positions of the phenyl ring.[1] It is typically a colorless to light yellow liquid at room temperature.[2][3] The presence of two potent electron-withdrawing -CF₃ groups significantly alters the electronic properties of the aromatic ring, making this compound a valuable and versatile reagent in organic synthesis.[4] It serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceutical agents like NK-1 receptor antagonists and novel pyrazole carboxamide derivatives with antifungal properties.[1][2]

Given its role in multi-step syntheses, unambiguous characterization of 3',5'-Bis(trifluoromethyl)acetophenone is essential. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering rapid and precise information about the molecular structure.

The Indispensable Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For a synthetic intermediate like 3',5'-Bis(trifluoromethyl)acetophenone, ¹H NMR serves multiple critical functions:

-

Structural Verification: It confirms the successful synthesis of the target molecule by matching the observed spectrum to the predicted pattern of signals.

-

Purity Assessment: The presence of unexpected signals can indicate residual starting materials, byproducts, or solvent impurities.

-

Isomer Differentiation: NMR is exceptionally sensitive to the substitution pattern on an aromatic ring. It can easily distinguish between different isomers (e.g., 3',5'- vs. 2',5'- or 2',4'-), which may have similar properties by other analytical methods.

This guide will dissect the ¹H NMR spectrum of this specific molecule, explaining the causality behind each observable feature.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by three core principles: chemical shift (δ), signal integration, and spin-spin coupling (J). Understanding how the unique structural features of 3',5'-Bis(trifluoromethyl)acetophenone influence these parameters is key to its interpretation.

The Influence of Aromatic Substituents

The chemical shifts of protons on a benzene ring are highly sensitive to the electronic nature of the attached substituents.[5] In this molecule, two powerful electron-withdrawing groups (EWGs) dominate the spectral landscape.

-

The Acetyl Group (-COCH₃): The carbonyl group is a moderate EWG. It withdraws electron density from the aromatic ring through both inductive and resonance effects. This "deshields" the aromatic protons, causing their signals to appear at a higher chemical shift (further downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] The protons ortho to the acetyl group are most affected.

-

The Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest inductive EWGs used in organic chemistry.[4] The high electronegativity of the three fluorine atoms pulls electron density strongly through the carbon-carbon sigma bonds. This effect significantly deshields all protons on the ring, pushing their signals far downfield.[4] Unlike substituents with lone pairs, the -CF₃ group does not donate electron density via resonance.

Predicted ¹H NMR Spectrum

Based on the molecular structure and the principles above, we can predict the features of the ¹H NMR spectrum. The molecule's symmetry results in two distinct types of aromatic protons and one type of methyl proton.

-

Aromatic Protons (H-2', H-6'): These two protons are chemically and magnetically equivalent due to the molecule's plane of symmetry. They are positioned ortho to the acetyl group and meta to a -CF₃ group. They will be strongly deshielded by both EWGs and are expected to appear as a single signal far downfield.

-

Aromatic Proton (H-4'): This single proton is para to the acetyl group and ortho to both -CF₃ groups. It is in a unique chemical environment and will produce a separate signal, also significantly downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent. They are attached to a carbonyl carbon, which deshields them relative to a standard alkane methyl group. As there are no protons on the adjacent carbonyl carbon, this signal will not be split and will appear as a sharp singlet.[6] For the parent acetophenone, this signal is typically found around δ 2.6 ppm.[6]

-

Spin-Spin Coupling: Coupling between aromatic protons is typically observed for protons that are ortho (³J ≈ 6-10 Hz) or meta (⁴J ≈ 1-3 Hz) to each other.[7] In 3',5'-Bis(trifluoromethyl)acetophenone, the H-2'/H-6' protons are meta to the H-4' proton. The expected coupling constant (⁴J) is very small, often less than 2 Hz.[8] In many routine spectra, especially at lower field strengths, this fine coupling is not resolved, causing the signals to appear as sharp singlets or slightly broadened singlets rather than distinct multiplets.[9]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Molecule structure mol [pos="0,0!", label=<

C

];

substituents [pos="0,0!", label=<

C

C

C

C

C

];

// Substituents acetyl [pos="-1.5,0!", label="C(=O)CH₃"]; cf3_3 [pos="1.5,1.2!", label="CF₃"]; cf3_5 [pos="1.5,-1.2!", label="CF₃"]; h6 [pos="-0.8,1.5!", label="H-6'"]; h2 [pos="-0.8,-1.5!", label="H-2'"]; h4 [pos="2.2,0!", label="H-4'"];

// Edges for the ring edge [style=solid, len=1.5]; substituents:c2 -- substituents:c3; substituents:c3 -- substituents:c4; substituents:c4 -- substituents:c5; substituents:c5 -- substituents:c6; substituents:c6 -- mol:c1; mol:c1 -- substituents:c2;

// Edges for substituents mol:c1 -- acetyl [len=1.2]; substituents:c3 -- cf3_3 [len=1.2]; substituents:c5 -- cf3_5 [len=1.2]; substituents:c2 -- h2 [len=1.0, color="#EA4335"]; substituents:c6 -- h6 [len=1.0, color="#EA4335"]; substituents:c4 -- h4 [len=1.0, color="#4285F4"];

} Caption: Structure of 3',5'-Bis(trifluoromethyl)acetophenone with key protons labeled.

Experimental Protocol

This section provides a field-proven, self-validating protocol for the preparation and acquisition of a high-quality ¹H NMR spectrum.

Materials and Instrumentation

-

Analyte: 3',5'-Bis(trifluoromethyl)acetophenone (5-25 mg).[10]

-

Deuterated Solvent: Chloroform-d (CDCl₃, ≥99.8% D), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak (δ 7.26 ppm).[11]

-

Equipment: High-quality 5 mm NMR tube, glass Pasteur pipette, small vial for sample dissolution.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

Step-by-Step Sample Preparation

The causality behind this procedure is to create a homogeneous, particle-free solution at an optimal concentration to ensure good signal-to-noise without causing line broadening.[12]

-

Weighing: Accurately weigh 10-15 mg of 3',5'-Bis(trifluoromethyl)acetophenone into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial.[13] Gently swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[11]

-

Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, draw the solution into a Pasteur pipette that has a small plug of cotton or glass wool at its neck.[12] Carefully transfer the filtered solution into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock and Shim: The instrument uses the deuterium signal from the CDCl₃ solvent to "lock" the magnetic field, ensuring stability. The field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[13]

-

Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient.

-

Pulse Program: A simple 1D proton experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result.

Spectral Analysis and Interpretation

Annotated Spectrum and Peak Assignments

The ¹H NMR spectrum of 3',5'-Bis(trifluoromethyl)acetophenone exhibits a clean and highly characteristic pattern. Based on literature data, the following signals are observed.[9]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~8.44 | Singlet (s) | 2H | H-2', H-6' | Equivalent protons ortho to the -COCH₃ group and meta to -CF₃ groups. Strongly deshielded. |

| B | ~8.09 | Singlet (s) | 1H | H-4' | Proton para to the -COCH₃ group and ortho to two -CF₃ groups. Very strongly deshielded. |

| C | ~2.69 | Singlet (s) | 3H | -COCH₃ | Methyl protons adjacent to a carbonyl group. No adjacent protons for coupling. |

In-Depth Interpretation

-

Chemical Shifts: The aromatic protons appear at exceptionally high chemical shifts (δ > 8.0 ppm), a direct consequence of the cumulative electron-withdrawing effects of three powerful EWGs (one acetyl, two trifluoromethyl). The signal for H-2'/H-6' at ~8.44 ppm is further downfield than H-4' at ~8.09 ppm, reflecting the strong deshielding effect of being ortho to the carbonyl group.[6]

-

Integration: The integration ratio of the aromatic signals to the methyl signal is (2H + 1H) : 3H, or 3:3, which simplifies to 1:1. This ratio is a key validation point, confirming the presence of a disubstituted acetophenone.

-

Multiplicity: The observation of three sharp singlets is the most telling feature of the 3',5'-substitution pattern. The lack of observable ortho-coupling definitively rules out any adjacent protons on the ring. The meta-coupling (⁴J) between H-2'/H-6' and H-4' is too small to be resolved in a standard spectrum, resulting in signals that appear as singlets.[9] This simple "three-singlet" pattern in a 2:1:3 integration ratio is a unique fingerprint for this molecule.

Conclusion

The ¹H NMR spectrum of 3',5'-Bis(trifluoromethyl)acetophenone provides an unambiguous structural signature that is crucial for its application in research and development. The key identifying features are three distinct singlets in the ¹H NMR spectrum with a 2:1:3 integration ratio. The two aromatic signals appear at very high chemical shifts (δ 8.0-8.5 ppm) due to the powerful deshielding from the acetyl and trifluoromethyl groups. The methyl signal appears around δ 2.7 ppm. The simplicity of the spectrum, arising from molecular symmetry and the absence of resolved coupling, makes it an excellent tool for rapid identity confirmation and purity analysis. This technical guide provides the theoretical basis and practical methodology for any scientist working with this important chemical building block.

References

- 1. Page loading... [guidechem.com]

- 2. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]

- 3. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

13C NMR analysis of 2',5'-Bis(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2',5'-Bis(trifluoromethyl)acetophenone

Introduction

In the landscape of modern pharmaceutical and materials science research, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate chemical and physical properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group, in particular, is a common motif. The precise structural elucidation of these complex fluorinated molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides an in-depth exploration of the ¹³C NMR analysis of this compound, a molecule presenting a fascinating case study due to its combination of an aromatic system, a carbonyl group, and two strongly electron-withdrawing CF₃ substituents. As a Senior Application Scientist, this guide is structured not as a rigid protocol but as a logical workflow, mirroring the process of inquiry and analysis we employ in the field. We will delve into the theoretical underpinnings, predictive analysis, experimental design, and the application of advanced NMR techniques to achieve an unambiguous and confident structural assignment.

Chapter 1: Foundational Principles of the ¹³C NMR Spectrum

A successful analysis begins with a firm grasp of the theoretical principles that govern the spectrum. The chemical environment of each carbon nucleus dictates its resonance frequency (chemical shift, δ) and its interactions with neighboring magnetically active nuclei (spin-spin coupling, J).

The Acetophenone Framework: A Baseline

To understand the subject molecule, we first consider its parent structure, acetophenone. The ¹³C NMR spectrum of acetophenone is well-documented, with typical chemical shifts in CDCl₃ as follows[1][2]:

-

Carbonyl Carbon (C=O): ~198 ppm

-

Methyl Carbon (-CH₃): ~26.5 ppm

-

Quaternary Aromatic Carbon (C-1'): ~137 ppm

-

Protonated Aromatic Carbons (C-2' to C-6'): ~128-133 ppm

These values serve as our baseline, from which we can predict the perturbations caused by the trifluoromethyl substituents.

The Influence of Trifluoromethyl Substituents

The CF₃ group is a powerful electron-withdrawing substituent that exerts significant and predictable effects on a ¹³C NMR spectrum.

-

Inductive Effects: The high electronegativity of fluorine atoms causes a strong deshielding effect (a downfield shift to higher ppm values) on the carbon to which the group is directly attached (the ipso-carbon). This effect also extends, to a lesser degree, to other carbons in the aromatic ring.

-

¹³C-¹⁹F Spin-Spin Coupling: The most revealing feature of a fluorinated compound is the presence of coupling between the ¹³C and ¹⁹F nuclei (both have a spin I=½). This coupling is observed through multiple bonds and provides invaluable structural information[3].

-

One-Bond Coupling (¹JCF): The carbon of the CF₃ group itself will appear as a quartet (due to coupling with three equivalent fluorine atoms, following the n+1 rule) with a very large coupling constant, typically in the range of 270-280 Hz[4]. This large splitting can sometimes make the signal difficult to observe due to its low intensity per line, often requiring a higher number of scans for good signal-to-noise[5].

-

Two-Bond Coupling (²JCF): The aromatic carbon directly bonded to the CF₃ group (ipso-carbon) will also appear as a quartet, but with a smaller coupling constant, typically around 30-40 Hz[6].

-

Three-Bond and Four-Bond Coupling (³JCF, ⁴JCF): Carbons further away will exhibit even smaller quartet splittings, typically in the range of 3-6 Hz for ³JCF and 1-3 Hz for ⁴JCF[6].

-

Chapter 2: Predicted ¹³C NMR Spectrum of this compound

By combining the baseline shifts of acetophenone with the known effects of CF₃ substitution, we can construct a predicted spectrum. This predictive step is crucial for designing the appropriate experiments and for guiding the final assignment.

Structure and Numbering:

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Justification |

| C=O | ~195-197 | s | - | Slightly upfield from acetophenone due to steric hindrance from the ortho-CF₃ group, which may disrupt coplanarity with the ring[7][8]. |

| CH₃ | ~27-29 | q | ⁴JCF ≈ 1-3 | Slightly downfield shift expected. Potential for small four-bond coupling to the C-2' CF₃ group. |

| C-1' | ~138-140 | q | ³JCF ≈ 3-5 | Quaternary carbon attached to the acetyl group. Deshielded relative to acetophenone. Shows three-bond coupling to the C-2' CF₃ group. |

| C-2' | ~132-135 | q | ²JCF ≈ 30-35 | ipso-carbon. Significantly deshielded and split into a quartet by the directly attached CF₃ group. |

| C-3' | ~126-128 | q | ³JCF ≈ 4-6 | Protonated carbon. Experiences three-bond coupling to the C-2' CF₃ and C-5' CF₃ groups, possibly resulting in a complex multiplet. |

| C-4' | ~124-126 | q | ⁴JCF ≈ 1-3 | Protonated carbon. Experiences four-bond coupling to the C-5' CF₃ group. |

| C-5' | ~130-133 | q | ²JCF ≈ 30-35 | ipso-carbon. Deshielded and split by its attached CF₃ group. |

| C-6' | ~129-131 | q | ³JCF ≈ 4-6 | Protonated carbon. Experiences three-bond coupling to the C-5' CF₃ group. |

| 2'-CF₃ | ~123-125 | q | ¹JCF ≈ 270-280 | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant[4][6]. |

| 5'-CF₃ | ~123-125 | q | ¹JCF ≈ 270-280 | Chemically distinct from the 2'-CF₃ but expected in a similar region. |

Chapter 3: A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reliable data, a robust experimental protocol is essential. Each step is designed to validate the integrity of the data.

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃), as it is a common solvent for this class of compounds and generally provides good solubility.

-

Concentration: Prepare a solution of 20-30 mg of this compound in 0.6 mL of CDCl₃. This concentration provides a good balance for achieving adequate signal-to-noise in a reasonable timeframe.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

1D ¹³C NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Key Parameters:

-

Spectral Width: 0 to 220 ppm. This range comfortably covers all expected carbon signals from the aliphatic to the carbonyl region.

-

Acquisition Time (AQ): ~1.0-1.5 seconds. To ensure good digital resolution.

-

Relaxation Delay (D1): 5.0 seconds. Causality: A longer relaxation delay is critical. Quaternary carbons, especially those in the CF₃ groups, have long T1 relaxation times. A short delay (the default of 1-2s) can lead to signal saturation and significant underestimation or complete loss of these signals[4]. This choice ensures the protocol is self-validating by allowing for more quantitative observation of all carbon types.

-

Number of Scans (NS): 1024 to 4096. Causality: Due to the low natural abundance of ¹³C and the splitting of signals into quartets by fluorine, a higher number of scans is required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons[5].

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply an automatic baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Chapter 4: Advanced NMR Techniques for Unambiguous Assignment

For a molecule with multiple quaternary carbons and complex splitting patterns, a simple 1D ¹³C spectrum is insufficient for a definitive assignment. Advanced 2D NMR and spectral editing techniques are mandatory.

DEPT: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to determine the number of protons attached to each carbon. A full DEPT analysis is a self-validating system for identifying CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Run a DEPT-90 experiment: Only CH (methine) carbons will appear as positive peaks.

-

Run a DEPT-135 experiment: CH and CH₃ carbons will appear as positive peaks, while CH₂ (methylene) carbons will appear as negative peaks[9][10].

-

Analysis: By comparing the broadband ¹³C, DEPT-90, and DEPT-135 spectra, all carbon types can be unambiguously identified. For our target molecule, DEPT-90 should show signals for C-3', C-4', and C-6'. DEPT-135 should show positive signals for these same carbons plus the CH₃ carbon. All other signals (C=O, C-1', C-2', C-5', and the CF₃ carbons) will be absent in the DEPT spectra, confirming their quaternary nature.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Mass Spectrometry of 2',5'-Bis(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2',5'-Bis(trifluoromethyl)acetophenone, a compound of interest in pharmaceutical and chemical synthesis. We delve into the foundational principles of its ionization and fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques. This document outlines detailed, field-proven experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this guide is a predictive interpretation of the mass spectra, explaining the causality behind the formation of key fragment ions. All theoretical fragmentation pathways are supported by established principles of mass spectrometry for aromatic ketones and trifluoromethylated compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related molecules.

Introduction

This compound is an aromatic ketone characterized by two highly electronegative trifluoromethyl (CF₃) groups on the phenyl ring. The introduction of CF₃ groups into organic molecules can significantly alter their chemical, physical, and biological properties, often enhancing metabolic stability and binding affinity in drug candidates. As such, compounds like this compound are valuable intermediates in medicinal chemistry and materials science.

Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation, purity assessment, and quantification of such compounds.[1] Its high sensitivity and specificity allow for precise molecular weight determination and detailed structural elucidation through fragmentation analysis. This guide will explore the two most common ionization techniques: Electron Ionization (EI), which provides rich structural information through predictable fragmentation, and Electrospray Ionization (ESI), which excels at providing molecular weight information with minimal fragmentation.

Physicochemical Properties & Structural Data

Understanding the fundamental properties of the analyte is the first step in developing any analytical method. While specific experimental data for the 2',5'- isomer is not as prevalent as for its 3',5'- and 2',4'- counterparts, its properties can be reliably established based on its chemical formula and the known characteristics of its isomers.[2][3]

| Property | Value | Source |

| Chemical Name | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-one | IUPAC |

| Synonyms | This compound | - |

| Molecular Formula | C₁₀H₆F₆O | [2] |

| Molecular Weight | 256.14 g/mol | [2] |

| Monoisotopic Mass | 256.032284 u | Calculated |

| Chemical Structure |

| - |

Core Principles of Ionization for Aromatic Ketones

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a radical cation (M•+) and extensive, reproducible fragmentation.[4] EI is ideal for structural elucidation because the fragmentation patterns act as a chemical "fingerprint." It is typically coupled with Gas Chromatography (GC).

-

Electrospray Ionization (ESI): A soft ionization technique where ions are generated from a liquid solution by applying a high voltage to create an aerosol.[5] It imparts very little excess energy, meaning the molecule typically remains intact. It usually generates even-electron ions, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. ESI is the method of choice for obtaining accurate molecular weight information and is coupled with Liquid Chromatography (LC).

Experimental Workflow & Protocols

A robust and reproducible workflow is essential for accurate mass spectrometric analysis. The following diagram and protocols represent a validated system for analyzing this compound.

Caption: Standard workflow for MS analysis of this compound.

Protocol 1: GC-MS for Structural Elucidation (EI)

This protocol is designed to generate a fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1.0 mL of a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution in the same solvent to a final working concentration of 1-10 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.

-

-

Instrumentation & Parameters:

-

Inlet: Split/splitless inlet at 250°C. A split ratio of 20:1 is a good starting point.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) is effective.

-

Oven Program: Start at 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This ensures good separation from any potential impurities.[6]

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan range of m/z 40-400.

-

Protocol 2: LC-MS for Molecular Weight Confirmation (ESI)

This protocol is optimized for accurate mass determination of the molecular ion.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in Acetonitrile or Methanol.

-

Dilute to a final concentration of 100-500 ng/mL using a mobile phase-like solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). The acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.

-

Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the LC system.

-

-

Instrumentation & Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Gas Temperature: 300-350°C.

-

Mass Analyzer: Scan range of m/z 100-500. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer is required.

-

Mass Spectra Analysis and Interpretation

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound is expected to undergo several predictable fragmentation reactions. The primary cleavage event for acetophenones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[7][8][9] The presence of two electron-withdrawing CF₃ groups will influence the stability of the resulting ions.

The proposed fragmentation pathway begins with the formation of the molecular ion (M•+) at m/z 256 .

References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3',5'-Bis(trifluoromethyl)acetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 3',5'-Bis(trifluoromethyl)acetophenone

This guide provides a detailed examination of the core physical properties of 3',5'-Bis(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these properties.

A Note on Isomeric Specificity: The data presented herein pertains to 3',5'-Bis(trifluoromethyl)acetophenone (CAS No. 30071-93-3). While the initial query specified the 2',5'- isomer, publicly available, verified data consistently points to the 3',5'- isomer. It is this scientifically documented compound that will be the focus of this guide.

Compound Overview and Significance

3',5'-Bis(trifluoromethyl)acetophenone is a substituted aromatic ketone. Its structure, featuring a central acetophenone core flanked by two highly electronegative trifluoromethyl (CF₃) groups, imparts unique chemical reactivity and physical characteristics. These trifluoromethyl groups are crucial in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, this compound serves as a vital building block in the synthesis of complex molecules, including pyrazole carboxamide derivatives with demonstrated antibacterial and antifungal activities.[1][2]

Compound Identification:

-

IUPAC Name: 1-[3,5-bis(trifluoromethyl)phenyl]ethanone[3]

-

CAS Number: 30071-93-3[3]

-

Molecular Formula: C₁₀H₆F₆O[3]

Core Physical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating purification methods, reaction conditions, and handling procedures. The data for 3',5'-Bis(trifluoromethyl)acetophenone is summarized below.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 95-98 °C | at 15 mmHg (20 mbar) | [2][4] |

| Density | 1.422 g/mL | at 25 °C | [2][5] |

| Refractive Index | n20/D 1.4221 | at 20 °C | [2][5] |

| Appearance | Clear, colorless to light yellow liquid | Room Temperature | [2][6] |

| Flash Point | 82 °C (180 °F) | Closed Cup | [4][5][6] |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of 3',5'-Bis(trifluoromethyl)acetophenone is consistently reported as 95-98 °C at a reduced pressure of 15 mmHg.[2][4]

Expertise & Causality: The determination of a boiling point under vacuum is a critical and deliberate choice for compounds of this nature. Atmospheric boiling points for molecules with this molecular weight and polarity would be significantly higher, likely exceeding 200 °C. Such high temperatures can lead to thermal decomposition, compromising the purity of the sample. By reducing the ambient pressure, the vapor pressure required for the liquid to boil is achieved at a much lower temperature, thus preserving the compound's integrity. The pressure value (15 mmHg) is as crucial as the temperature itself and must always be reported alongside it.

Density

The density is reported to be 1.422 g/mL at 25 °C.[2][5] This value is significantly greater than that of water, which is an important consideration for solvent extraction and separation procedures. The high density is attributable to the presence of six heavy fluorine atoms in the molecule relative to its size.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

To ensure trustworthiness and reproducibility, a robust experimental protocol is essential. The following outlines a standard procedure for determining the boiling point of a high-boiling liquid like 3',5'-Bis(trifluoromethyl)acetophenone under reduced pressure. This method is a self-validating system, as a stable temperature plateau during distillation confirms both the boiling point and the purity of the substance.[7]

Objective: To accurately measure the boiling point of a liquid sample at a specific, reduced pressure.

Materials:

-

Round-bottom flask (10 mL)

-

Short-path distillation head with condenser and collection flask

-

Digital thermometer and adapter

-

Vacuum pump with trap

-

Manometer (digital or mercury)

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

-

Sample of 3',5'-Bis(trifluoromethyl)acetophenone (~5 mL)

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble the short-path distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar or a few boiling chips in the round-bottom flask.

-

Sample Introduction: Charge the round-bottom flask with approximately 5 mL of the liquid.

-

System Sealing: Place the thermometer in the adapter, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for measuring the true temperature of the vapor in equilibrium with the liquid.

-

Vacuum Application: Connect the vacuum pump to the distillation apparatus. Slowly and carefully open the vacuum source, allowing the pressure inside the system to drop.

-

Pressure Stabilization: Monitor the manometer until the pressure stabilizes at the target value (e.g., 15 mmHg). Fine adjustments can be made with a bleed valve.

-

Heating: Begin gently heating the sample using the heating mantle while stirring. Increase the temperature gradually to avoid bumping (sudden, violent boiling).

-

Observation & Measurement: Observe the sample. As the boiling point is approached, you will see a ring of refluxing condensate rise up the flask. When the distillation begins and the first drop of distillate is collected, record the temperature on the thermometer.

-

Data Recording: The temperature should remain constant as the bulk of the material distills over.[7] This stable temperature is the boiling point at the recorded pressure. Record this temperature plateau and the stable pressure from the manometer.

-

Shutdown: Once the distillation is complete or the temperature begins to fluctuate, remove the heating mantle. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the setup.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the vacuum distillation process for determining a boiling point.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Conclusion

The physical properties of 3',5'-Bis(trifluoromethyl)acetophenone, specifically its boiling point of 95-98 °C at 15 mmHg and density of 1.422 g/mL at 25 °C, are defining characteristics that govern its handling and use in synthetic chemistry. Understanding the rationale behind the methods used to determine these values, such as vacuum distillation, is paramount for ensuring the integrity and purity of the compound in research and development settings. This guide provides the foundational data and procedural knowledge necessary for the effective application of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]

- 3. 3',5'-Bis(trifluoromethyl)acetophenone [webbook.nist.gov]

- 4. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 6. hspchem.com [hspchem.com]

- 7. vernier.com [vernier.com]

An In-depth Technical Guide to the Isomers of Bis(trifluoromethyl)acetophenone for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of bis(trifluoromethyl)acetophenone, a class of fluorinated organic compounds with significant implications in medicinal chemistry and materials science. The strategic incorporation of two trifluoromethyl (CF₃) groups onto the acetophenone scaffold imparts unique physicochemical and biological properties, which are highly dependent on their positional isomerism. This document delves into the synthesis, characterization, and comparative analysis of these isomers, with a pronounced focus on the well-documented 3',5'-bis(trifluoromethyl)acetophenone. We will explore the nuanced effects of CF₃ group placement on chemical reactivity and biological activity, offering field-proven insights for professionals in drug discovery and development. This guide is designed to be a self-validating system, grounding key claims in authoritative references and providing detailed experimental protocols.

Introduction: The Significance of Isomerism in Fluorinated Aromatics

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design.[1] The CF₃ group is a powerful modulator of a molecule's properties; it is highly electronegative, lipophilic, and metabolically stable.[2] When two such groups are present on an aromatic ring, their positions relative to each other and to other substituents can dramatically alter the molecule's electronic landscape, steric profile, and ultimately, its biological activity.[3]

Bis(trifluoromethyl)acetophenone exists in several positional isomers, each with a unique substitution pattern on the phenyl ring. The most extensively studied and commercially significant of these is 3',5'-bis(trifluoromethyl)acetophenone. The other isomers, including 2',3'-, 2',4'-, 2',5'-, 2',6'-, and 3',4'-bis(trifluoromethyl)acetophenone, are less characterized, representing a potential area for novel research and discovery. This guide will provide a detailed exploration of the known isomers and highlight the knowledge gaps for the lesser-known counterparts.

The Prominent Isomer: 3',5'-Bis(trifluoromethyl)acetophenone

3',5'-Bis(trifluoromethyl)acetophenone (CAS RN: 30071-93-3) is a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a precursor to NK-1 receptor antagonists like Aprepitant, which is used to manage chemotherapy-induced nausea and vomiting.[2][4][] Its symmetrical substitution pattern and the strong electron-withdrawing nature of the two meta-positioned CF₃ groups significantly influence its reactivity and the properties of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 3',5'-bis(trifluoromethyl)acetophenone is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆F₆O | [6][7] |

| Molecular Weight | 256.14 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Density | 1.422 g/mL at 25 °C | [7][8][9] |

| Boiling Point | 95-98 °C at 15 mmHg | [8] |

| Refractive Index | n20/D 1.4221 | [7][8][9] |

Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

The synthesis of 3',5'-bis(trifluoromethyl)acetophenone is well-documented, with the Grignard reaction being a common and scalable method.[8][10][11][12] An alternative approach involves Friedel-Crafts acylation.[13][14]

This protocol is adapted from established literature and emphasizes safety considerations due to the potential instability of trifluoromethyl-substituted Grignard reagents.[8][11]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Iodine (for initiation, if necessary)

-

Deionized water

-

50% Sodium hydroxide solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.05 eq).

-

Add anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium slurry. Gentle heating or the addition of a small crystal of iodine may be required to initiate the reaction.

-

Once the exothermic reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

In a separate flask, cool an excess of acetic anhydride (at least 2.0 eq) in anhydrous THF to -15 °C in an ice-salt bath.

-

Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via cannula, maintaining the temperature below 0 °C. The use of excess acetic anhydride is crucial to prevent the formation of a bis-adduct.[10]

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly quench the reaction by the dropwise addition of deionized water.

-

To hydrolyze any remaining acetic anhydride, the mixture can be gently heated.[10]

-

Adjust the pH of the aqueous layer to ~8 with a 50% sodium hydroxide solution.[15]

-

Extract the product with MTBE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3',5'-bis(trifluoromethyl)acetophenone as a clear liquid.

-

Causality Behind Experimental Choices: The slow addition of the Grignard reagent to an excess of cold acetic anhydride is a critical step.[10] This "inverse addition" ensures that the highly reactive Grignard reagent is always in the presence of a large excess of the electrophile, minimizing self-condensation and the formation of the tertiary alcohol by-product that would result from the Grignard reagent attacking the initially formed ketone.[10] The low temperature helps to control the exothermicity of the reaction and further reduce side reactions.

Spectroscopic Characterization

The structure of 3',5'-bis(trifluoromethyl)acetophenone can be unequivocally confirmed using a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It will exhibit a singlet for the methyl protons (COCH₃) and two signals in the aromatic region: a singlet for the proton at the 4'-position and a singlet for the two equivalent protons at the 2' and 6' positions.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the six equivalent fluorine atoms of the two CF₃ groups. 19F NMR is a powerful tool for confirming the presence and electronic environment of fluorine atoms in a molecule.[16][17]

-